A Technical Guide to the Chemical Properties of 1-(4-Ethylphenyl)ethanamine
A Technical Guide to the Chemical Properties of 1-(4-Ethylphenyl)ethanamine
Introduction
1-(4-Ethylphenyl)ethanamine is a primary amine belonging to the substituted phenethylamine class. This class of compounds is of significant interest to the scientific community due to its foundational role in the synthesis of a wide array of biologically active molecules. The core phenethylamine skeleton is a common motif in neurotransmitters, hormones, and a vast number of synthetic drugs, particularly those targeting the central nervous system. As a chiral amine with a para-substituted aromatic ring, 1-(4-Ethylphenyl)ethanamine serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its structural similarity to precursors of new psychoactive substances (NPS) also makes its characterization critical for forensic and toxicological researchers.[1]
This guide provides an in-depth exploration of the chemical and physical properties of 1-(4-Ethylphenyl)ethanamine, offering a technical resource for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical parameters, synthetic pathways, reactivity, spectroscopic signature, and safety considerations, grounding the discussion in established chemical principles and field-proven insights.
Molecular Structure and Identification
The fundamental identity of a chemical compound lies in its structure. 1-(4-Ethylphenyl)ethanamine is characterized by an ethyl group at the para (4-position) of a benzene ring, which is, in turn, attached to an ethanamine side chain at the 1-position. The presence of a stereocenter at the alpha-carbon of the side chain means the compound exists as a pair of enantiomers, (R)- and (S)-1-(4-ethylphenyl)ethanamine, or as a racemic mixture.
Figure 1: 2D Structure of 1-(4-Ethylphenyl)ethanamine.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(4-ethylphenyl)ethan-1-amine | N/A |
| CAS Number | 147116-33-4 (Racemic) | [2][3][] |
| 292068-37-2 ((1R)-enantiomer) | [5] | |
| Molecular Formula | C₁₀H₁₅N | [2][5] |
| Molecular Weight | 149.23 g/mol | [2][3][] |
| InChI Key | AMXXYSXDJUIPMZ-UHFFFAOYSA-N | [3] |
| SMILES | CC(C1=CC=C(C=C1)CC)N |[2] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments, influencing its solubility, membrane permeability, and interactions with biological targets. These parameters are fundamental in designing experimental protocols for both synthesis and biological assays.
Table 2: Physicochemical Data
| Property | Value | Source / Comment |
|---|---|---|
| Appearance | Solid or Liquid | [3] |
| logP (Octanol/Water) | 2.43 | [6] (Value for a similar N-alkylated derivative suggests moderate lipophilicity) |
| pKa (Protonated Amine) | ~9.5 - 10.0 (Predicted) | Based on the predicted pKa of 10.01 for the structural isomer 2-(4-ethylphenyl)ethanamine.[7] Primary benzylic amines typically fall within this range.[8] |
| Solubility | Soluble in alcohols, ethers; Insoluble in water | Based on data for the structural isomer 2-(4-ethylphenyl)ethanamine.[7] The amine can be protonated with acid to form water-soluble salts. |
| Storage Conditions | 2-8°C, Sealed, Dry |[2] |
The moderately lipophilic nature, as suggested by the logP value, indicates that 1-(4-Ethylphenyl)ethanamine is likely to have good solubility in organic solvents used for synthesis and may possess the ability to cross biological membranes. Its basicity, characterized by the pKa of its conjugate acid, is a dominant chemical feature. The primary amine group will be predominantly protonated at physiological pH (7.4), a crucial factor for its interaction with biological receptors and for designing purification strategies such as acid-base extraction.
Synthesis and Reactivity
Synthetic Pathway: Reductive Amination
The most direct and widely employed method for synthesizing α-arylethylamines is the reductive amination of the corresponding ketone.[9] This two-step, one-pot process involves the reaction of 1-(4-ethylphenyl)ethanone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. This method is highly efficient and avoids the polyalkylation issues common with direct alkylation of ammonia.[10]
A typical laboratory-scale protocol would proceed as follows:
Experimental Protocol: Synthesis via Reductive Amination
-
Imine Formation: To a solution of 1-(4-ethylphenyl)ethanone (1.0 eq.) in a suitable solvent such as methanol or ethanol, add a source of ammonia, typically ammonium acetate or a solution of ammonia in methanol (5-10 eq.). The reaction is often facilitated by a dehydrating agent or by azeotropic removal of water.
-
In-situ Reduction: Once imine formation is established (monitored by TLC or GC-MS), a reducing agent is carefully added. Sodium borohydride (NaBH₄) is a common choice.[11] For greater selectivity, particularly to avoid reduction of the starting ketone, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred, often under mildly acidic conditions to promote imine formation and activation.[9][10]
-
Workup and Purification: The reaction is quenched with water or dilute acid. The product is then isolated via extraction into an organic solvent (e.g., ethyl acetate) after basifying the aqueous layer. Purification is typically achieved by column chromatography on silica gel or by distillation.
Figure 2: Synthetic workflow for 1-(4-Ethylphenyl)ethanamine.
Chemical Reactivity
The reactivity of 1-(4-Ethylphenyl)ethanamine is dominated by the primary amine group (-NH₂), which functions as both a base and a nucleophile.
-
Basicity: As a base, it readily reacts with acids to form the corresponding ammonium salts. This property is routinely exploited for purification and to prepare water-soluble formulations of amine-containing compounds.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it an effective nucleophile. It can undergo a variety of reactions, including:
-
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines, the reverse of the first step in its synthesis.
-
This nucleophilic character is the cornerstone of its utility as a synthetic building block, allowing for the straightforward introduction of the 1-(4-ethylphenyl)ethyl moiety into larger, more complex molecules.
Spectroscopic Profile (Analytical Characterization)
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
-
¹H NMR (Predicted):
-
Aromatic Protons: The para-substituted ring will exhibit a characteristic AA'BB' system, appearing as two doublets between δ 7.0-7.4 ppm (each integrating to 2H).
-
Ethyl Group (Ring): A quartet at ~δ 2.6 ppm (2H, -CH₂-) and a triplet at ~δ 1.2 ppm (3H, -CH₃).
-
Ethanamine Side Chain: The methine proton (-CH-) adjacent to the nitrogen and the aromatic ring is expected to be a quartet around δ 4.1 ppm. The methyl group (-CH₃) will be a doublet at ~δ 1.4 ppm. The chemical shifts of these protons are similar to those in analogous compounds like 1-(4-methylphenyl)ethylamine and 1-(4-methoxyphenyl)ethylamine.[12][13]
-
Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-2.5 ppm, whose position is concentration and solvent-dependent.
-
-
¹³C NMR (Predicted):
-
Aromatic Carbons: Six signals are expected. Four in the aromatic region (δ 125-145 ppm), with the two quaternary carbons (C1 and C4) appearing at the downfield end of this range.
-
Aliphatic Carbons: Four distinct signals: the methine carbon (~δ 50-55 ppm), the side-chain methyl (~δ 24 ppm), the ethyl CH₂ (~δ 28 ppm), and the ethyl CH₃ (~δ 15 ppm).
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), the fragmentation pattern is predictable and provides a clear structural fingerprint.
-
Molecular Ion (M⁺): A peak at m/z = 149, corresponding to the molecular weight.
-
Base Peak: The most intense peak is expected at m/z = 134 . This results from the loss of a methyl radical (•CH₃) via alpha-cleavage, forming a highly stable, resonance-delocalized iminium cation.
-
Other Key Fragments: A significant fragment at m/z = 120 may also be observed, corresponding to the loss of an ethyl radical. This contrasts with the fragmentation of its precursor, 1-(4-ethylphenyl)ethanone, which shows a base peak at m/z 133 (loss of •CH₃) and a prominent acetyl fragment at m/z 43.[14]
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic doublet (due to symmetric and asymmetric stretching) for a primary amine in the region of 3300-3400 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ (~2850-2970 cm⁻¹) and aromatic C-H stretching bands just above 3000 cm⁻¹.
-
N-H Bend: A scissoring vibration typically found around 1600 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations around 1610 and 1515 cm⁻¹.
Applications and Significance in Research
1-(4-Ethylphenyl)ethanamine is primarily utilized as a chemical intermediate and building block in organic synthesis. Its significance stems from two key features:
-
Chiral Scaffold: The presence of a stereocenter allows it to be used in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of enantiomers can differ dramatically.
-
Phenethylamine Core: It provides a substituted phenethylamine core, a privileged scaffold in medicinal chemistry. Modifications to the amine group (alkylation, acylation) or the aromatic ring can be used to generate libraries of novel compounds for screening against various biological targets.
Its structural relation to controlled psychoactive substances, such as 2C-E (2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine), underscores its relevance in the field of forensic science and toxicology.[15] The characterization of such precursors is essential for law enforcement and regulatory agencies to track the synthesis of emerging designer drugs.
Safety and Handling
While specific toxicological data for 1-(4-Ethylphenyl)ethanamine is limited, data from its structural isomer, 2-(4-ethylphenyl)ethanamine, provides a strong basis for hazard assessment.[7][16]
-
Hazards: Classified as corrosive. It is expected to cause severe skin burns and serious eye damage.[16] Ingestion and inhalation should be avoided.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory when handling this compound.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
Conclusion
1-(4-Ethylphenyl)ethanamine is a chemically significant molecule whose properties are defined by its primary amine functionality and substituted aromatic ring. Its moderate lipophilicity, distinct basicity, and predictable reactivity make it a versatile tool for synthetic chemists. The straightforward synthesis via reductive amination and the potential for extensive derivatization solidify its role as a key intermediate in the development of novel chemical entities, particularly within the pharmaceutical and life sciences sectors. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring and quality control, while strict adherence to safety protocols is necessary due to its presumed corrosive nature. This guide serves as a foundational resource for scientists working with this compound, enabling informed experimental design and safe laboratory practice.
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